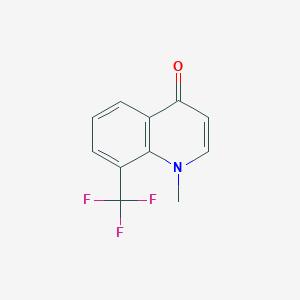
1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンは、そのユニークな化学構造と様々な科学分野における潜在的な応用で知られるキノリン誘導体です。この化合物は、1位にメチル基、8位にトリフルオロメチル基を持つキノリンコアを特徴とし、有機化学と医薬研究の関心の対象となっています。
準備方法
合成経路と反応条件: 1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンの合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。たとえば、2-アミノベンゾトリフルオリドから出発して、メチル化と環化のステップを含む一連の反応によって合成できます。
工業生産方法: この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップになります。これには、収率と純度を高くするために、温度、圧力、触媒などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類: 1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、キノリンN-オキシドを形成するために酸化されることができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: 親電子置換反応と求核置換反応は、キノリン環の異なる位置で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒的水素化などの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、様々な条件下で使用されます。
主要生成物: これらの反応から生成される主要な生成物には、キノリンN-オキシド、テトラヒドロキノリン誘導体、および使用される反応条件と試薬に応じて、様々な置換キノリンが含まれます。
科学的研究の応用
1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンは、科学研究において様々な応用を持っています。
化学: これは、より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物は、生化学的アッセイで、酵素の相互作用や細胞プロセスを調査するために使用されます。
医学: 研究では、特に特定の生物学的経路を標的にするための薬剤設計におけるファーマコフォアとしての可能性が探求されています。
産業: これは、農薬や材料科学の開発において応用が見られます。
作用機序
1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。トリフルオロメチル基は親油性を高め、生物学的膜をより効果的に透過することができます。この特性は、標的タンパク質に結合してその活性を変化させることで特定の経路を調節できるため、創薬において貴重な化合物となっています。
類似化合物:
キノリン: メチル基とトリフルオロメチル基がない親化合物。
8-トリフルオロメチルキノリン: 構造は似ていますが、1位にメチル基がありません。
1-メチルキノリン: 8位にトリフルオロメチル基がありません。
ユニークさ: 1-メチル-8-(トリフルオロメチル)キノリン-4(1H)-オンは、メチル基とトリフルオロメチル基の両方が存在するため、ユニークです。これらの基は、異なる化学的および生物学的特性を付与します。特にトリフルオロメチル基は、その安定性と親油性を高め、類似体と比較して、様々な用途でより効果的となっています。
類似化合物との比較
Quinoline: The parent compound, lacking the methyl and trifluoromethyl groups.
8-Trifluoromethylquinoline: Similar structure but without the methyl group at the 1-position.
1-Methylquinoline: Lacks the trifluoromethyl group at the 8-position.
Uniqueness: 1-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.
特性
IUPAC Name |
1-methyl-8-(trifluoromethyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-15-6-5-9(16)7-3-2-4-8(10(7)15)11(12,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJGMOXLPPCGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














